molecular formula C26H45NO3 B009488 Stearda CAS No. 105955-10-0

Stearda

Cat. No. B009488
M. Wt: 419.6 g/mol
InChI Key: KOCSVLPLQCBIGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of steroidal compounds like "Stearda" involves intricate biochemical pathways and reactions. For instance, sterol synthesis in bacteria showcases a complex evolutionary history, with sterol production occurring across diverse organisms and environments, suggesting a widespread capability beyond eukaryotic domains (Wei et al., 2016). Additionally, the synthesis of cholesterol and other sterols through specific cationic mechanisms involving protosteroid cations highlights the intricate steps involved in sterol biosynthesis (Nes, 2011).

Molecular Structure Analysis

The molecular structure of steroidal compounds is crucial for their function and interaction within biological systems. Plant sterols, for instance, play significant roles in membrane fluidity and permeability, with their structure being a key factor in these functions. The biosynthesis pathway of plant sterols involves critical enzymes and steps that determine the final sterol structure, impacting its biological role and utility (Piironen et al., 2000).

Chemical Reactions and Properties

Steroidal compounds undergo various chemical reactions that define their properties and functionalities. The Grignard reaction, for example, is a pivotal reaction in steroidal chemistry, contributing to the synthesis of complex steroidal structures and derivatives with significant biological activities (Mori, 1964). The synthesis and solution properties of compounds like poly(γ-stearyl L-glutamate) demonstrate the chemical versatility of steroidal derivatives, offering insights into their solution behaviors and potential applications (Poché et al., 1995).

Physical Properties Analysis

The physical properties of steroidal compounds like "Stearda" are influenced by their molecular structure and chemical composition. These properties are essential for their function, application, and behavior in biological and environmental systems. Studies on sterols in microorganisms, for instance, highlight the diversity of sterol structures and their implications for microorganism function and adaptation (Volkman, 2002).

Chemical Properties Analysis

The chemical properties of "Stearda" and related steroidal compounds are foundational to their biological roles and potential applications. The chemical synthesis and characterization of steroidal derivatives provide valuable insights into their reactivity, stability, and interactions within various systems. For example, the green synthesis of gold nanoparticles using plant extracts demonstrates the potential of steroidal compounds in nanotechnology and material science, showcasing their ability to function as reducing agents and stabilizers in nanoparticle synthesis (Sadeghi et al., 2015).

Scientific Research Applications

  • Photochromic Material for Dynamic Holography : Stearda has been used as a photochromic material, particularly in the context of fast dynamic holography. This application was explored in a study by Miniewicz et al. (2007) titled "Deoxyribonucleic acid-based photochromic material for fast dynamic holography" (Miniewicz et al., 2007).

  • Diffusion-Weighted Brain Lesions : In medical research, Stearda has been utilized as a tool to study diffusion-weighted brain lesions. This application is mentioned in the work by W. Gray, "Flights from wonder: the search for meaning in diffusion-weighted brain lesions" (2015) (Gray, 2015).

  • Lipid Metabolism and Cancer Therapy : Stearda is also a focus of researchers like S. Silvente-Poirot and M. Poirot, who develop novel anticancer molecules, biomarkers, and probes for nuclear imaging. Their study "Cholesterol metabolism and cancer: the good, the bad and the ugly" (2012) discusses this aspect (Silvente-Poirot & Poirot, 2012).

  • Inflammation and Neuropathic Pain : A study by De Petrocellis et al. (2004), titled "Actions of two naturally occurring saturated N‐acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels," indicates that Stearda enhances the effect of NADA on TRPV1, which could have implications in inflammatory and neuropathic pain (De Petrocellis et al., 2004).

properties

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h18-19,22,28-29H,2-17,20-21H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCSVLPLQCBIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434391
Record name STEARDA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Stearoyldopamine

CAS RN

105955-10-0
Record name N-Stearoyldopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105955100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STEARDA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-STEAROYLDOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKN6T3V4BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
L De Petrocellis, CJ Chu, AS Moriello… - British journal of …, 2004 - Wiley Online Library
… The effect of subcutaneous injections of NADA, STEARDA and NADA with STEARDA in … STEARDA and drug were significantly more hyperalgesic than groups treated without STEARDA …
Number of citations: 124 bpspubs.onlinelibrary.wiley.com
CJ Chu, SM Huang, L De Petrocellis, T Bisogno… - Journal of Biological …, 2003 - ASBMB
… Here we report that OLDA, PALDA, and STEARDA occur in the mammalian brain and that OLDA is a selective VR1 agonist capable of inducing significant VR1-mediated thermal …
Number of citations: 417 www.jbc.org
L De Petrocellis, V Di Marzo - Life sciences, 2005 - Elsevier
… , STEARDA potentiated the TRPV1-mediated nociceptive effect of NADA by significantly shortening the withdrawal latencies from a radiant heat source. STEARDA … and STEARDA may …
Number of citations: 119 www.sciencedirect.com
L De Petrocellis, V Di Marzo - The Endocannabinoidome, 2015 - Elsevier
The state of the art of our knowledge on two newcomers to the “endocannabinoidome,” the N-acyldopamines (NADs) and N-acylserotonins (NASs), is reviewed here. These two families …
Number of citations: 6 www.sciencedirect.com
F Ferrini, C Salio, L Lossi, G Gambino, A Merighi - Pain, 2010 - Elsevier
… Since PALDA and STEARDA are not supposed to directly activate TRPV1, but are likely to … In the presence of PALDA and STEARDA we also noticed a reduction of about 20% of sIPSC …
Number of citations: 32 www.sciencedirect.com
C Jiménez-Jiménez, M Lara-Chica, B Palomares… - … et Biophysica Acta (BBA …, 2018 - Elsevier
N-acyl-dopamines are endolipids with neuroprotective, antiinflammatory and immunomodulatory properties. Previously, we showed the ability of these compounds to induce HIF-1α …
Number of citations: 3 www.sciencedirect.com
U Grabiec, F Dehghani - Cannabis and cannabinoid research, 2017 - liebertpub.com
… Other compounds such as PALDA and STEARDA were inactive at concentrations smaller than 5lM. OLDA exhibited some activity on CB1 receptor (Ki =1.6lM) in the mentioned assay7 (…
Number of citations: 39 www.liebertpub.com
CM Navarrete, M Pérez, AG de Vinuesa… - Biochemical …, 2010 - Elsevier
… Their saturated analogs N-palmitoyl-dopamine (PALDA) and N-stearoyl-dopamine (STEARDA) were also identified as endogenous substances not activating TRPV1, although they …
Number of citations: 28 www.sciencedirect.com
R Soler-Torronteras, M Lara-Chica, V García… - … et Biophysica Acta (BBA …, 2014 - Elsevier
… Their saturated analogs N-palmitoyl-dopamine (PALDA) and N-stearoyl-dopamine (STEARDA) were also identified as endogenous substances not activating TRPV-1, although they …
Number of citations: 13 www.sciencedirect.com
PR Mitchell Jr - 2015 - digitalcommons.usf.edu
Endocannabinoids, and the fatty acid amides from which they are a member, have garnered greater scientific interest in the last two decades due to the cannabimimetic properties of …
Number of citations: 1 digitalcommons.usf.edu

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